

# IUPAC name and synonyms for 7-Bromoquinazolin-4-amine

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## Compound of Interest

Compound Name: 7-Bromoquinazolin-4-amine

Cat. No.: B1527819

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An In-Depth Technical Guide to **7-Bromoquinazolin-4-amine**

## Introduction

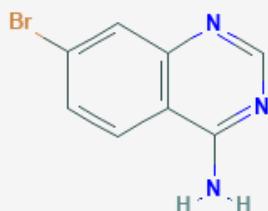
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatile chemical nature and ability to interact with a wide range of biological targets have established it as a "privileged structure" in drug discovery. Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties<sup>[1][2]</sup>.

This guide focuses on a specific, valuable derivative: **7-Bromoquinazolin-4-amine**. The introduction of a bromine atom at the 7-position and an amine at the 4-position creates a molecule that is not only a potential pharmacophore in its own right but, more importantly, a highly versatile chemical intermediate. The bromine atom serves as a strategic functional handle for introducing further molecular complexity via cross-coupling reactions, while the 4-amino group is a key feature for interaction with biological targets, such as the hinge region of protein kinases. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and professionals in drug development.

## Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **7-Bromoquinazolin-4-amine** is registered under CAS Number 1123169-43-6<sup>[3][4][5][6]</sup>.

- IUPAC Name: **7-bromoquinazolin-4-amine**[\[6\]](#)
- Common Synonyms: 4-Amino-7-bromoquinazoline, 7-BROMO-QUINAZOLIN-4-YLAMINE[\[6\]](#)  
[\[7\]](#)



- Chemical Structure:  
**7-Bromoquinazolin-4-amine.**

Figure 1: 2D Structure of **7-Bromoquinazolin-4-amine**.

The key physicochemical properties are summarized in the table below. While extensive experimental data is not publicly available, computed properties provide valuable estimates for experimental design.

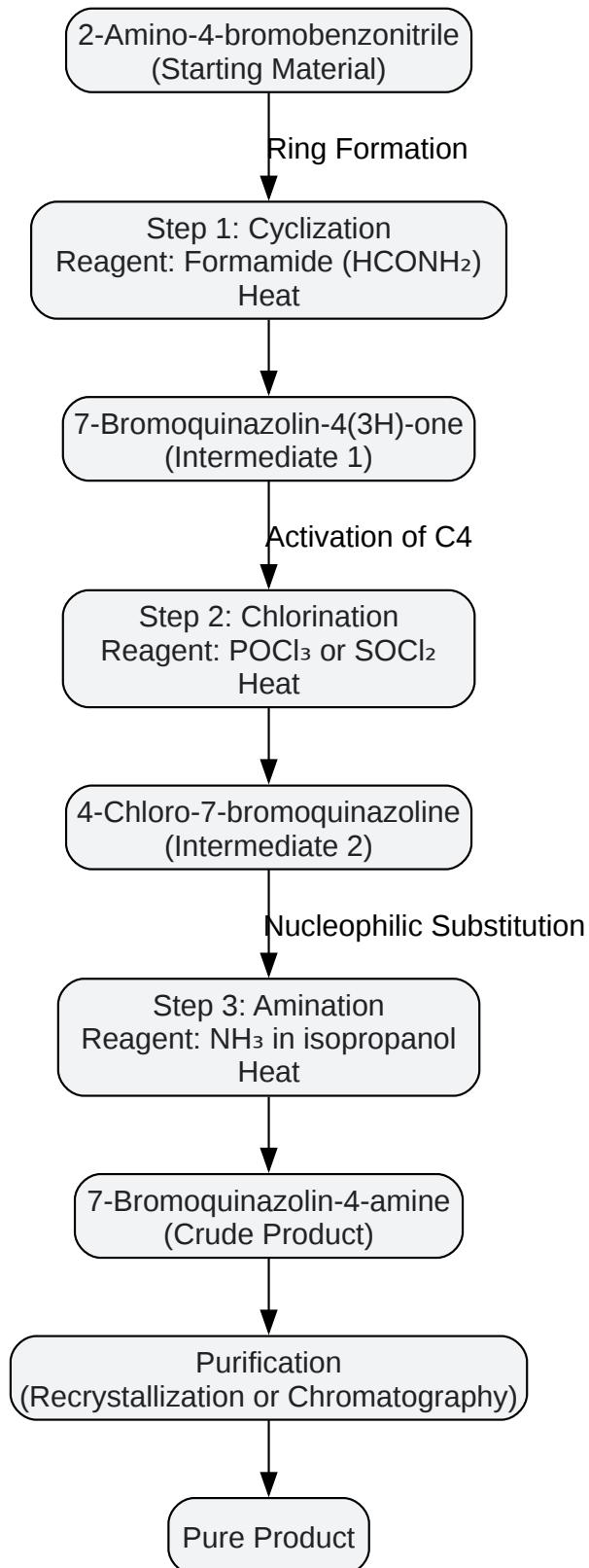
Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub>	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	224.06 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Monoisotopic Mass	222.97451 Da	<a href="#">[6]</a>
Appearance	Data not available	
Melting Point	Data not available	<a href="#">[7]</a>
Topological Polar Surface Area	51.8 Å <sup>2</sup> (Computed)	<a href="#">[6]</a>
XLogP3	2.0 (Computed)	<a href="#">[6]</a>

## Synthesis and Purification

While specific literature detailing the synthesis of **7-Bromoquinazolin-4-amine** is sparse, a reliable synthetic route can be constructed based on well-established quinazoline chemistry. A common and effective strategy involves a three-step process starting from 2-amino-4-bromobenzonitrile.

## Proposed Synthetic Pathway

The overall transformation involves the initial formation of the quinazoline ring system, followed by functionalization at the 4-position. This is a robust approach widely used for generating libraries of 4-aminoquinazoline derivatives[8][9].



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Caption: Synthetic workflow for **7-Bromoquinazolin-4-amine**.

## Detailed Experimental Protocol

### Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

- **Rationale:** This step utilizes formamide as both a reagent and a solvent to construct the pyrimidine ring of the quinazoline core from an anthranilonitrile precursor. Heating drives the cyclization reaction.
- **Procedure:**
  - To a round-bottom flask, add 2-amino-4-bromobenzonitrile (1.0 eq).
  - Add an excess of formamide (10-15 eq).
  - Heat the reaction mixture to 150-160 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the mixture to room temperature.
  - Add water to the flask to precipitate the product.
  - Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Bromoquinazolin-4(3H)-one.

### Step 2: Synthesis of 4-Chloro-7-bromoquinazoline

- **Rationale:** The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. It must be converted to a more reactive species for nucleophilic substitution. Phosphorus oxychloride ( $\text{POCl}_3$ ) is a standard and highly effective reagent for this chlorination, converting the amide-like C4 position into a reactive chloro group.
- **Procedure:**
  - In a flask equipped with a reflux condenser, suspend 7-Bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).
  - Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

- Heat the mixture to reflux (approx. 110 °C) for 3-5 hours, until the reaction is complete (monitored by TLC).
- Carefully cool the reaction mixture and slowly quench it by pouring it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
- Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-Chloro-7-bromoquinazoline.

### Step 3: Synthesis of **7-Bromoquinazolin-4-amine**

- Rationale: The chlorine atom at the 4-position is now an excellent leaving group, readily displaced by a nucleophile. A solution of ammonia in an alcohol like isopropanol provides the amino group in a nucleophilic aromatic substitution (SNAr) reaction to yield the final product.
- Procedure:
  - Dissolve 4-Chloro-7-bromoquinazoline (1.0 eq) in isopropanol.
  - Add a saturated solution of ammonia in isopropanol (excess).
  - Seal the reaction vessel and heat to 80-100 °C for 6-12 hours.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Cool the reaction to room temperature, which should cause the product to precipitate.
  - Collect the crude product by filtration.

## Purification

The crude product from Step 3 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

## Analytical Characterization

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed. Spectral data for this compound is available for reference[10].

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum should show characteristic signals for the aromatic protons. The proton at C5 will likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C8 as a doublet. The proton at C2 will be a singlet, and the amine protons (NH<sub>2</sub>) will appear as a broad singlet.
- **Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the <sup>79</sup>Br and <sup>81</sup>Br isotopes). The molecular ion peak [M+H]<sup>+</sup> should be observed around m/z 224 and 226.
- **Infrared (IR) Spectroscopy:** The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3100-3300 cm<sup>-1</sup>) and C=N/C=C stretching of the quinazoline ring system (around 1500-1650 cm<sup>-1</sup>).

## Applications in Drug Development

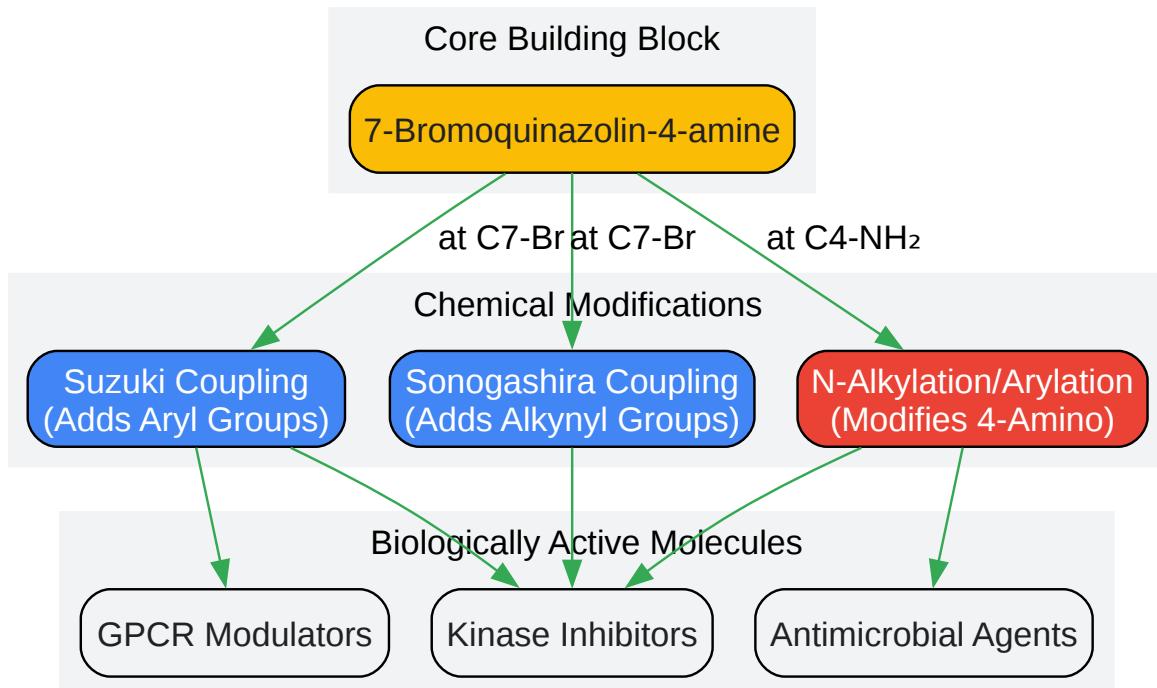
**7-Bromoquinazolin-4-amine** is a strategic building block for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors. The quinazoline core mimics the adenine ring of ATP, allowing it to bind effectively in the ATP-binding pocket of kinases.

## Role as a Chemical Scaffold

The molecule offers two key points for diversification:

- **The 4-Amino Group:** This group can be further substituted to introduce side chains that can form critical hydrogen bonds with the hinge region of a kinase active site.
- **The 7-Bromo Group:** This is the most valuable feature for library synthesis. It serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl

groups. This modification is crucial for targeting specific sub-pockets within the kinase active site to enhance potency and selectivity.



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Caption: Role of **7-Bromoquinazolin-4-amine** as a versatile scaffold.

This strategic functionalization has been used to develop potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3K)[8][11]. The development of quinazolinamine derivatives as inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) also highlights the scaffold's importance in overcoming multidrug resistance in cancer therapy[9].

## Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling **7-Bromoquinazolin-4-amine**[7].

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust[7].
- First Aid Measures:
  - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen[7].
  - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[7].
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes[7].
  - Ingestion: Rinse mouth with water. Do not induce vomiting[7].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, it is recommended to keep the compound in a dark place under an inert atmosphere[3][7].
- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus if necessary[7].

## Conclusion

**7-Bromoquinazolin-4-amine** is a synthetically valuable heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its structure combines the biologically relevant 4-aminoquinazoline core with a versatile bromine handle at the 7-position, enabling extensive chemical modification. This guide has provided a technical overview of its properties, a plausible and detailed synthetic route, and its strategic application as a building block for developing novel therapeutics. For researchers in the pharmaceutical sciences, **7-Bromoquinazolin-4-amine** represents a key starting point for the rational design of next-generation targeted therapies.

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